2-(4-Bromo-phenyl)-thiomorpholin-3-one
Description
2-(4-Bromo-phenyl)-thiomorpholin-3-one is a heterocyclic compound featuring a thiomorpholinone core (a six-membered ring containing sulfur and a ketone group at position 3) substituted at position 2 with a 4-bromophenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C10H10BrNOS |
|---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)thiomorpholin-3-one |
InChI |
InChI=1S/C10H10BrNOS/c11-8-3-1-7(2-4-8)9-10(13)12-5-6-14-9/h1-4,9H,5-6H2,(H,12,13) |
InChI Key |
MAXXGGOVLNDEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(C(=O)N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues and Derivatives
Below is a comparative analysis of 2-(4-Bromo-phenyl)-thiomorpholin-3-one and related compounds, focusing on molecular features, synthesis, and biological relevance.
Table 1: Key Properties of this compound and Analogues
² Estimated based on substituents.
Key Comparative Analysis
Electronic and Steric Effects
- The sulfur atom may enhance nucleophilicity at adjacent positions.
- C16: The benzothiazolium core is positively charged, increasing solubility in polar solvents. The methyl-oxo-ethyl linker adds flexibility but may reduce metabolic stability compared to rigid thiomorpholinone .
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